5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
Description
Properties
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLLRDADMUYGJ-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NNN=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of pyrrolidine with sodium azide and a suitable electrophile to form the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-[(2R)-Pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride
- CAS Number : 702700-79-6
- Molecular Formula : C₅H₁₀ClN₅
- Purity : ≥97% (as per commercial specifications) .
- Structural Features : The compound consists of a 2H-tetrazole ring substituted at the 5-position with a (2R)-pyrrolidin-2-yl group, forming a hydrochloride salt. The stereochemistry at the pyrrolidine C2 position (R-configuration) may influence its biological interactions .
Applications :
Primarily used as a research chemical in pharmaceutical and material science fields, particularly in the synthesis of chiral ligands or bioactive molecules. However, commercial availability is currently discontinued .
Key Structural and Functional Insights :
Trifluoromethyl Groups (): Electron-withdrawing effects enhance metabolic stability and modulate pKa of the pyrrolidine nitrogen.
Stereochemistry :
The (2R)-configuration in the target compound may confer selectivity in chiral environments, such as enzyme active sites, compared to racemic analogs .
Salt Forms :
Hydrochloride salts (common in ) improve crystallinity and solubility, whereas dihydrochloride salts (e.g., in triazole analogs ) may further enhance stability.
Research and Development Context :
- Material Science : The sulfanyl-containing analog () may serve as a precursor for metal-organic frameworks (MOFs) due to its sulfur moiety.
Biological Activity
5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHClN
- Molecular Weight : 188.63 g/mol
- CAS Number : 702700-79-6
This compound consists of a pyrrolidine ring attached to a tetrazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an antagonist at certain receptor sites, influencing neurotransmitter release and modulating synaptic activity.
Key Mechanisms:
- Receptor Modulation : The compound has shown potential in modulating the activity of neurotransmitter receptors, which could be beneficial in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
-
Antimicrobial Properties : A study demonstrated that this compound exhibited significant antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis.
"The compound showed a promising MIC against MRSA and E. coli, indicating its potential as an effective antibacterial agent."
-
Neuropharmacological Effects : Research on the neuropharmacological effects revealed that the compound acts as an NMDA receptor antagonist. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
"By modulating NMDA receptor activity, this compound may provide therapeutic benefits in conditions characterized by excitotoxicity."
-
Cytotoxicity Assessment : In vitro studies assessed cytotoxic effects on human cell lines. The results indicated moderate cytotoxicity with an IC50 value of 30 µg/mL.
"While exhibiting some cytotoxic effects, the therapeutic window appears favorable for further development."
Q & A
Q. What are the critical considerations for synthesizing 5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, using statistical methods like Design of Experiments (DoE) minimizes trial-and-error by identifying interactions between parameters . Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, while experimental validation narrows optimal conditions . Key steps include:
- Chiral resolution : Ensuring stereochemical purity of the pyrrolidine moiety via chiral chromatography or asymmetric catalysis.
- Tetrazole cyclization : Optimizing nitrile-azide cycloaddition conditions (e.g., ZnBr₂ catalysis) to avoid byproducts.
- Salt formation : Adjusting HCl stoichiometry for crystallization efficiency.
Q. How is the stereochemical integrity of the (2R)-pyrrolidine subunit validated during synthesis?
- Methodological Answer : Chiral purity is confirmed via:
- Circular Dichroism (CD) : Detects optical activity of the pyrrolidine ring.
- X-ray Crystallography : Resolves absolute configuration (e.g., comparing with (2S)-enantiomer reference data).
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak® AD-H .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction yield data for scale-up synthesis of this compound?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., mixing efficiency, heat transfer). Address this by:
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify transition states and competing pathways .
- Process Simulation : Tools like Aspen Plus® model heat/mass transfer effects at larger scales .
- Data Reconciliation : Apply Bayesian statistics to harmonize experimental and computational yield predictions .
Q. What advanced techniques are employed to analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies combine:
- Accelerated Degradation Testing (ADT) : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from high-temperature data.
- Solid-State NMR : Detects polymorphic transitions or hydrate formation affecting stability .
Q. How can conflicting data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be reconciled?
- Methodological Answer : Contradictions may stem from assay-specific variables (e.g., cell permeability vs. in vitro binding). Mitigate via:
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding data with live-cell fluorescence imaging.
- Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO% in cellular assays) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain discrepancies between static and dynamic binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
